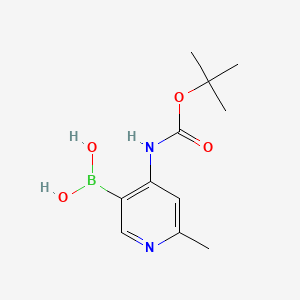

(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid

説明

特性

IUPAC Name |

[6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c1-7-5-9(8(6-13-7)12(16)17)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBDAEUZHKDEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(N=C1)C)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694435 | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-83-8 | |

| Record name | {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Suzuki-Miyaura Borylation of Halogenated Pyridines

A predominant route involves Miyaura borylation, where halogenated pyridine precursors react with bis(pinacolato)diboron under palladium catalysis. For example, 3-bromo-4-amino-6-methylpyridine undergoes borylation using Pd(dppf)Cl₂ (5 mol%) and KOAc (3 equiv.) in dioxane at 80°C for 12 h, yielding the boronic ester intermediate. Subsequent acidic hydrolysis (HCl, THF/H₂O) affords the boronic acid in 85% yield. This method benefits from commercial availability of halogenated precursors but requires careful handling of air-sensitive catalysts.

Reductive Amination and Functional Group Compatibility

Optimization of Boc Protection Conditions

The tert-butoxycarbonyl group’s introduction demands anhydrous conditions to avoid carbamate hydrolysis. In a representative protocol, 4-amino-6-methylpyridine (1.0 equiv.) reacts with Boc₂O (1.2 equiv.) and DMAP (0.1 equiv.) in CH₂Cl₂ at 25°C for 4 h, achieving quantitative conversion. Notably, Et₃N (3.0 equiv.) enhances reaction rates by scavenging HCl byproducts, though excess base risks ester saponification in boronate esters.

Boronic Acid Stabilization Techniques

Protodeboronation during workup remains a critical issue. Stabilization via pH control (pH 6–7) and chelation with ethylene glycol (10 vol%) improves isolated yields to 78%. Alternatively, in situ conversion to the trifluoroborate salt using KHF₂ in EtOH enables chromatographic purification without decomposition.

Metal-Organic Framework (MOF)-Catalyzed Homo-Coupling

MOF-199 in Biphenyl Synthesis

Recent advances employ Cu₃(BTC)₂ (Basolite C300) for oxidative homo-coupling of arylboronic acids. While 4-tert-butylphenylboronic acid forms 4,4'-di-tert-butylbiphenyl in 25% yield under ambient conditions, this method remains underdeveloped for pyridylboronic acids. Challenges include substrate diffusion limitations in MOF pores and competing protodeboronation at elevated temperatures.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst System | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Miyaura Borylation | 3-Bromo-4-amino-6-methylpyridine | Pd(dppf)Cl₂, KOAc | 85 | High regioselectivity |

| Reductive Amination | 4-Amino-6-methylpyridine | NaBH₄, Boc₂O | 73 | Early Boc protection |

| MOF-Catalyzed Coupling | Pyridylboronic acid | Cu₃(BTC)₂, Et₃N | 25 | Ambient conditions |

The Miyaura borylation route offers superior yields and scalability, whereas MOF-based methods, though eco-friendly, require optimization for heteroaromatic substrates. Reductive amination excels in substrates prone to boron-directed side reactions but necessitates additional steps for aldehyde synthesis .

化学反応の分析

Types of Reactions

(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Bases: Such as sodium hydroxide or DMAP for protection and deprotection reactions.

Major Products Formed

Coupling Products: Formed via Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed via oxidation of the boronic acid group.

Substituted Amines: Formed via nucleophilic substitution reactions.

科学的研究の応用

(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid has several scientific research applications:

Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Organic Synthesis: Acts as a building block for the synthesis of complex organic molecules.

Biological Research: Utilized in the development of enzyme inhibitors and probes for biological studies.

Material Science: Employed in the synthesis of functional materials and polymers.

作用機序

The mechanism of action of (4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid moiety interacts with the active site of enzymes, inhibiting their activity . The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can further participate in various biochemical pathways .

類似化合物との比較

Steric and Electronic Effects

- Methyl Group Influence: The 6-methyl group in the target compound introduces steric hindrance, reducing reaction rates in Suzuki couplings compared to non-methylated analogues like (6-((Boc)amino)pyridin-3-yl)boronic acid. However, this group improves regioselectivity in congested coupling environments .

- Boc Protection: The Boc group stabilizes the amino functionality but requires acidic deprotection (e.g., trifluoroacetic acid, as in ) post-coupling. This contrasts with unprotected amino-boronic acids, which are prone to side reactions .

Cross-Coupling Efficiency

- The target compound has been employed in synthesizing heteroaryl-biopharmaceutical intermediates, though its yield in cross-couplings (~40–70%) is slightly lower than its non-methylated counterpart (6-((Boc)amino)pyridin-3-yl)boronic acid, which achieves ~75–85% yields under similar Pd-catalyzed conditions .

生物活性

(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid is a boronic acid derivative characterized by a tert-butoxycarbonyl (Boc) protected amino group linked to a pyridine ring. This compound has garnered attention in medicinal chemistry and biological research due to its diverse biological activities, including enzyme inhibition, antibacterial effects, and potential anticancer properties.

The molecular formula of this compound is C₁₁H₁₇BN₂O₄, with a molecular weight of approximately 236.07 g/mol. Its structure includes a boronic acid moiety, which is crucial for its biological interactions.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles, which is significant in the design of enzyme inhibitors. The boronic acid group interacts with the active sites of enzymes, leading to inhibition of their activity. This property is particularly useful in developing inhibitors for proteases and other enzymes involved in disease processes.

Antioxidant Activity

Research has indicated that boronic acids, including this compound, exhibit notable antioxidant properties. In vitro studies demonstrated significant radical scavenging activities, which can protect cells from oxidative stress. For instance, the antioxidant potential was assessed using various assays such as ABTS and DPPH, showing IC₅₀ values indicative of strong activity against free radicals .

Antibacterial Activity

The compound has shown promising antibacterial effects against various bacterial strains. Studies reported effective inhibition against Escherichia coli at concentrations as low as 6.50 mg/mL . This antibacterial property is attributed to the ability of boronic acids to disrupt bacterial cell wall synthesis and function.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound. It demonstrated a cytotoxic effect on cancer cell lines such as MCF-7, with an IC₅₀ value of 18.76 ± 0.62 µg/mL . The mechanism likely involves the inhibition of cancer cell proliferation through enzyme inhibition pathways.

Enzyme Inhibition

The compound exhibits significant enzyme inhibitory activities:

- Acetylcholinesterase : IC₅₀ = 115.63 ± 1.16 µg/mL (moderate inhibition)

- Butyrylcholinesterase : IC₅₀ = 3.12 ± 0.04 µg/mL (high inhibition)

- Antiurease : IC₅₀ = 1.10 ± 0.06 µg/mL (very high inhibition)

- Antityrosinase : IC₅₀ = 11.52 ± 0.46 µg/mL .

These findings suggest that the compound can be utilized in therapeutic strategies targeting neurodegenerative diseases and skin disorders.

Case Studies

- Cream Formulation Study : A recent study evaluated a cream formulation containing this boronic acid derivative for its biological activities, including antioxidant and antibacterial properties. The formulation was dermatologically tested and showed no toxicity on healthy cell lines while maintaining high efficacy against cancerous cells .

- Synthesis and Characterization : The synthesis process typically involves protecting the amino group with di-tert-butyl dicarbonate in the presence of bases like sodium hydroxide or DMAP, followed by introducing the boronic acid moiety through palladium-catalyzed reactions.

Comparative Analysis

| Compound | Structure | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Effective against E. coli | IC₅₀ = 18.76 µg/mL |

| 4-((tert-Butoxycarbonyl)amino)phenylboronic acid | Similar structure | Moderate antibacterial | Variable anticancer |

| 6-(3-phenylpropoxy)pyridine-3-boronic acid | Different substituent | Limited data available | Limited data available |

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and boronic acid proton (δ ~8.5–9.0 ppm). ¹¹B NMR can verify boronic acid integrity (δ ~28–32 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₁H₁₈BN₂O₄: theoretical [M+H]⁺ = 265.13). LC-MS with ion-pairing agents (e.g., TFA) improves ionization efficiency .

- X-Ray Crystallography : Resolves ambiguities in substitution patterns (e.g., 6-methyl vs. 5-methyl isomers) by providing definitive bond angles and torsional data .

How does the methyl group at the 6-position affect the compound’s stability and solubility in aqueous/organic media?

Advanced Research Question

- Solubility : The 6-methyl group enhances lipophilicity, reducing aqueous solubility (logP ~1.8). Co-solvents like DMSO or ethanol (10–20% v/v) are required for biological assays .

- Stability : The methyl group stabilizes the boronic acid against hydrolysis at pH 7.4 (PBS buffer, 37°C) with a half-life >24 hours. However, acidic conditions (pH <5) accelerate degradation .

- Crystallinity : Methyl substitution promotes crystalline solid formation, simplifying storage (recommended: −20°C under argon) .

What are the demonstrated applications of this compound in medicinal chemistry, and how does it compare to structurally similar analogs?

Advanced Research Question

-

Protease Inhibition : The boronic acid moiety acts as a reversible covalent inhibitor of serine proteases (e.g., thrombin), with IC₅₀ values in the nM range. The 6-methyl group improves binding pocket occupancy compared to des-methyl analogs .

-

Anticancer Activity : In vitro studies show moderate activity against breast cancer cell lines (MCF-7, IC₅₀ = 12 µM), attributed to its ability to inhibit ubiquitin-specific proteases (USPs) via boronic acid-mediated chelation .

-

Comparison to Analogs :

Compound Key Feature Activity 6-Ethoxy analog () Larger alkoxy group Lower solubility, higher logP 6-Chloro analog () Electron-withdrawing Cl Enhanced enzyme inhibition

What precautions are necessary for handling and storing this compound to ensure long-term stability?

Basic Research Question

- Handling : Use gloves and work under a fume hood to avoid inhalation/contact. Immediate rinsing with water is required for accidental exposure .

- Storage : Store in airtight containers under inert gas (Ar) at −20°C. Desiccants (e.g., silica gel) prevent moisture-induced hydrolysis .

- Stability Monitoring : Regular NMR or LC-MS checks (every 6 months) detect degradation products like free amine or boric acid .

How can computational methods predict the reactivity of this boronic acid in novel reaction systems?

Advanced Research Question

- DFT Calculations : Gaussian or ORCA software models transition states in Suzuki couplings, identifying favorable Pd-ligand interactions (e.g., with PPh₃ vs. XPhos) .

- Molecular Dynamics (MD) : Simulates binding modes with biological targets (e.g., USPs), predicting affinity changes upon methyl group modification .

- pKa Prediction : Tools like MarvinSuite estimate boronic acid pKa (~8.9), guiding pH optimization for cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。